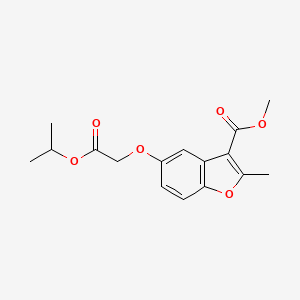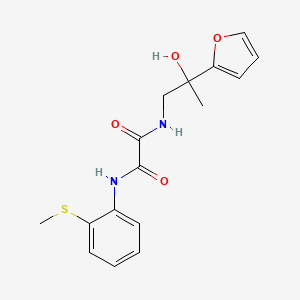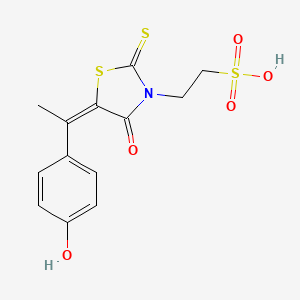
1-Benzhydryl-4-((2-nitrophényl)sulfonyl)pipérazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine is a useful research compound. Its molecular formula is C23H23N3O4S and its molecular weight is 437.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Le motif benzhydryle, présent dans ce composé, est fondamental dans les médicaments tels que les antihistaminiques, les agents antihypertenseurs et les médicaments antiallergiques .
- Les dérivés de la pipérazine, comme ce composé, présentent une forte affinité pour les récepteurs et sont considérés comme des structures privilégiées. On les retrouve dans les agents antifongiques, antibactériens, antipaludiques, antipsychotiques et antidépresseurs .
- Notamment, les pipérazines présentent une activité antitumorale contre divers cancers, notamment les tumeurs du côlon, de la prostate, du sein, du poumon et les leucémies .
- Les pipérazines, y compris ce dérivé, ont un impact sur la neurotransmission dopaminergique et possèdent des propriétés vasodilatatrices et améliorant le flux sanguin cérébral .
- Les chercheurs explorent leur potentiel dans les troubles du SNC en raison de leurs actions pharmacologiques diverses .
- Les cycles de pipérazine et leurs dérivés servent de matières premières pour le durcissement des résines époxy, les inhibiteurs de corrosion, les insecticides, les accélérateurs de caoutchouc, les catalyseurs d'uréthane et les antioxydants .
- Le groupe sulfonyle dans ce composé rappelle les médicaments sulfonamides (communément appelés « sulfa-médicaments »), qui ont révolutionné la médecine en ouvrant la voie aux antibiotiques .
- La structure cristalline et moléculaire de la 1-benzhydryl-4-(2-nitrobenzènesulfonyl)pipérazine a été analysée par diffraction des rayons X. Elle cristallise dans le groupe d'espace monoclinique C2/c, avec une conformation chaise pour le cycle pipérazine et une géométrie tétraédrique déformée autour de l'atome de soufre .
- Le composé est synthétisé par substitution nucléophile de la 1-benzhydryl pipérazine par le chlorure de 2-nitrobenzènesulfonyle. La caractérisation spectroscopique confirme son identité .
Chimie médicinale et développement de médicaments
Neuropharmacologie et recherche sur le système nerveux central (SNC)
Applications industrielles
Chimie des sulfonamides
Cristallographie et études structurales
Synthèse chimique et caractérisation
Mécanisme D'action
Target of Action
It’s known that the piperazine nucleus, a fundamental component of this compound, is capable of binding to multiple receptors with high affinity . This makes it a privileged structure in drug discovery, found in various biologically active compounds across different therapeutic areas .
Mode of Action
The compound was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . The structure of the compound reveals that the piperazine ring is in a chair conformation, and the geometry around the S atom is distorted tetrahedral .
Biochemical Pathways
Compounds with a piperazine nucleus are known to have broad pharmacological action on the central nervous system (cns), especially on dopaminergic neurotransmission .
Result of Action
It’s known that derivatives of piperazine possess excellent pharmacological activities such as vasodilator, hypotensive, anti-viral, and cerebral blood flow increasing actions .
Analyse Biochimique
Biochemical Properties
1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine plays a significant role in various biochemical reactions. It interacts with multiple enzymes, proteins, and other biomolecules. The piperazine nucleus in this compound is known for its high affinity for binding to multiple receptors . This binding capability allows 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine to interact with enzymes such as cytochrome P450, which is involved in drug metabolism. Additionally, the benzhydryl group can interact with histamine receptors, making it a potential candidate for anti-histamine applications .
Cellular Effects
1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to altered cell signaling pathways . Furthermore, 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine has been observed to affect gene expression by binding to transcription factors, thereby influencing the transcription of specific genes . These interactions can result in changes in cellular metabolism, including alterations in glucose uptake and utilization.
Molecular Mechanism
The molecular mechanism of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine can bind to the active site of enzymes, inhibiting their activity . Additionally, it can activate certain receptors by binding to their ligand-binding domains, leading to downstream signaling events . These molecular interactions contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine can have sustained biochemical effects over time .
Dosage Effects in Animal Models
The effects of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine vary with different dosages in animal models. At lower doses, this compound has been shown to have therapeutic effects, such as anti-inflammatory and anti-histamine properties . At higher doses, toxic or adverse effects can occur. These effects include hepatotoxicity and nephrotoxicity, which are dose-dependent . It is important to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . This interaction can lead to the formation of metabolites that may have different biochemical properties compared to the parent compound. Additionally, 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine within tissues can vary depending on the presence of specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria . The localization of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine can affect its activity and function, as it may interact with different biomolecules in distinct subcellular environments .
Propriétés
IUPAC Name |
1-benzhydryl-4-(2-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c27-26(28)21-13-7-8-14-22(21)31(29,30)25-17-15-24(16-18-25)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,23H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCSWBQOYCSKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3-Methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2540883.png)


![2-{[(4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2540887.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2540888.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2540890.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2540891.png)
![4,4-dimethyl-2,6-dioxo-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carbothioamide](/img/structure/B2540894.png)
![3-(benzylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2540896.png)


![4-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2540906.png)

